2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine
Description
2-[1-(2,3-Dihydro-1H-inden-5-yl)ethylidene]-1,1-dimethylhydrazine is a hydrazine derivative featuring a substituted 2,3-dihydroindene backbone. The compound combines an ethylidene hydrazine core with a dimethylhydrazine substituent and a bicyclic 2,3-dihydroindene moiety. Key structural motifs include:
- 2,3-Dihydroindene group: A partially saturated bicyclic aromatic system that enhances lipophilicity and π-stacking interactions.
- Ethylidene hydrazine: A planar, conjugated system that enables hydrogen bonding and coordination with biological targets.
- Dimethylhydrazine substituent: Introduces steric bulk and modulates electronic properties.
Properties
CAS No. |
5758-13-4 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C13H18N2/c1-10(14-15(2)3)12-8-7-11-5-4-6-13(11)9-12/h7-9H,4-6H2,1-3H3 |
InChI Key |
HFVCUOADUKVPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(C)C)C1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine typically involves the condensation of 2,3-dihydro-1H-indene-5-carbaldehyde with 1,1-dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in Psychoactive Cathinones
Compound : 1-(2,3-Dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI)
- Structural Features: Shares the 2,3-dihydroindene backbone but replaces the hydrazine group with a cathinone (β-keto-pyrrolidine) moiety.
- Activity: Acts as a novel synthetic cathinone with stimulant properties, likely targeting monoamine transporters .
- Analytical Data : Characterized via HRMS and NMR, emphasizing the dihydroindene moiety’s role in forensic identification .
Comparison :
- Similarities : Both compounds utilize the 2,3-dihydroindene group for aromatic interactions.
- Differences: The target compound’s hydrazine core may confer distinct pharmacokinetics (e.g., slower metabolism) compared to 5-PPDI’s cathinone structure.
Ethylidene Hydrazine Derivatives in Antitumor Agents
Compound : 2-{1-[2-(4-Cyclohexylphenyl)-4-methylthiazol-5-yl]ethylidene}hydrazinecarboximidamide (Compound 8)
- Structural Features : Ethylidene hydrazine linked to a thiazole ring and cyclohexylphenyl group.
- Activity : Exhibits potent antitumor activity against methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA/VRSA) via undefined mechanisms .
- Synthesis : Achieved via multi-step condensation reactions, yielding 38% purity confirmed by HPLC .
Comparison :
- Similarities : Both compounds use ethylidene hydrazine for hydrogen bonding.
- Differences : The target compound’s dihydroindene group may enhance blood-brain barrier penetration compared to Compound 8’s thiazole-cyclohexylphenyl system.
Hydrazone-Based Antioxidants
Compound : (E)-2,4-dioxo-3-(1-(2-(3''',4''',5''-trihydroxybenzoyl)hydrazineyl)ethylidene)chroman-7-yl acetate (Compound 2)
- Structural Features : Ethylidene hydrazine conjugated to a coumarin-trihydroxybenzohydrazide scaffold.
- Activity : Demonstrates antiradical activity comparable to natural antioxidants like ascorbic acid .
- Mechanism: Scavenges free radicals via phenolic hydroxyl groups and the hydrazine-imine tautomerism .
Comparison :
- Similarities : Both leverage the ethylidene hydrazine core for redox activity.
VEGFR-2 Inhibitors with Hydrazineylidene Motifs
Compound : 2-((1-(4-(1H-imidazol-1-yl)phenyl)ethylidene)hydrazineylidene)-4-([1,1'-biphenyl]-4-yl)-3-ethyl-2,3-dihydrothiazole (4h)
Comparison :
- Similarities : Both compounds use planar hydrazine-derived cores for target engagement.
- Differences : The target compound’s dihydroindene group may offer unique steric constraints compared to Compound 4h’s biphenyl-thiazole system.
Biological Activity
2-[1-(2,3-Dihydro-1H-inden-5-yl)ethylidene]-1,1-dimethylhydrazine is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, drawing on various studies and findings.
- Molecular Formula : C18H22N2
- Molecular Weight : 278.38 g/mol
- Structure : The compound features a hydrazine moiety connected to a substituted indene structure, which may contribute to its biological properties.
Antimicrobial Activity
Hydrazones, including derivatives like 2-[1-(2,3-Dihydro-1H-Inden-5-yl)ethylidene]-1,1-dimethylhydrazine, have been shown to exhibit significant antimicrobial properties. Studies have indicated that compounds with hydrazine structures can inhibit the growth of various bacterial strains and fungi. For instance:
- Case Study : A series of hydrazone derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
Research indicates that hydrazine derivatives can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
- Case Study : In vitro studies on similar hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 5 to 20 µM . The specific activity of 2-[1-(2,3-Dihydro-1H-Inden-5-yl)ethylidene]-1,1-dimethylhydrazine remains to be thoroughly investigated.
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazines is another area of interest. Compounds in this class may inhibit pro-inflammatory cytokines and enzymes.
- Research Findings : Studies have shown that certain hydrazone derivatives can reduce inflammation markers in animal models of arthritis, suggesting a similar potential for the compound .
The biological activities of hydrazines are often attributed to their ability to form reactive intermediates that interact with cellular components. The presence of the hydrazine (-NH-N=) group allows these compounds to engage in nucleophilic reactions with electrophilic targets within cells.
Data Table: Biological Activities of Similar Hydrazone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
